4-Fluoro-2-methylbenzenesulfonamide
Overview
Description
4-Fluoro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8FNO2S . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methylbenzenesulfonamide involves several steps. The reaction starts with 3-fluorotoluene and chlorosulfonic acid, which are stirred at -20°C for 1 hour, then warmed to room temperature and stirred for 2 hours . After the reaction, it is slowly added to ice, extracted with ethyl acetate, and washed with saturated NaHCO3 . The filtrate is then concentrated under reduced pressure without further purification and used directly in the next step . In the next step, ammonia water is added and the reaction is carried out at room temperature for 4 hours .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzenesulfonamide is represented by the linear formula FC6H3(CH3)SO2NH2 . Its molecular weight is 189.21 .Chemical Reactions Analysis
4-Fluoro-2-methylbenzenesulfonamide is used in the synthesis of various compounds. For example, it may be used to synthesize 4-fluoro-2-methyl-N-phenylbenzenesulfonamide, 4-fluoro-2-methyl-N-(m-tolyl)benzenesulfonamide, and N-(3-chlorophenyl)-4-fluoro-2-methylbenzenesulfonamide .Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzenesulfonamide is a solid with a melting point of 180-184 °C . Its SMILES string is Cc1cc(F)ccc1S(N)(=O)=O .Scientific Research Applications
Synthesis of Derivative Compounds
- Summary : This compound is used as a building block for synthesizing various derivative compounds, such as N-phenylbenzenesulfonamide and N-(m-tolyl)benzenesulfonamide .
Chemical Education
These applications demonstrate the versatility of 4-Fluoro-2-methylbenzenesulfonamide in various scientific fields. The compound’s unique properties make it a valuable tool in research and development across multiple disciplines .
Safety And Hazards
4-Fluoro-2-methylbenzenesulfonamide may cause burns of eyes, skin, and mucous membranes . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with water liberates toxic gas . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
4-fluoro-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVGGHJPLSSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357559 | |
Record name | 4-Fluoro-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzenesulfonamide | |
CAS RN |
489-17-8 | |
Record name | 4-Fluoro-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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